Home > Products > Screening Compounds P135363 > beta-Endorphin, equine
beta-Endorphin, equine -

beta-Endorphin, equine

Catalog Number: EVT-8393873
CAS Number:
Molecular Formula: C154H248N42O44S
Molecular Weight: 3423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Endorphin, Equine is an endogenous opioid peptide primarily produced in the pituitary gland of horses. It plays a crucial role in modulating pain, stress responses, and various physiological functions. The amino acid sequence of equine beta-endorphin is nearly identical to that of other species, such as ovine and bovine, with a notable substitution at position six where threonine is replaced by serine. This peptide exhibits significant receptor-binding activity and analgesic potency, making it a subject of interest in both veterinary medicine and equine physiology research .

Source and Classification

Beta-endorphin is classified as an opioid peptide and is synthesized from the precursor protein pro-opiomelanocortin (POMC). It is primarily produced in the anterior lobe of the pituitary gland and in specific hypothalamic neurons. The synthesis involves multiple enzymatic cleavages facilitated by prohormone convertases, which generate beta-endorphin alongside other peptides like adrenocorticotropic hormone and beta-lipotropic hormone .

Synthesis Analysis

Methods

Beta-endorphin can be isolated from equine pituitary glands or synthesized using solid-phase peptide synthesis techniques. The solid-phase method allows for the stepwise assembly of the peptide chain, ensuring high purity and yield. This method has been successfully employed to produce equine beta-endorphin for research purposes .

Technical Details

The synthesis process typically involves:

  1. Preparation of the resin: A solid support is functionalized to allow for the attachment of the first amino acid.
  2. Sequential addition of amino acids: Each amino acid is added one at a time, with coupling reactions facilitated by activating agents.
  3. Cleavage from the resin: Once the full peptide chain is assembled, it is cleaved from the resin and purified through techniques like high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of equine beta-endorphin consists of 31 amino acids, forming a specific sequence that contributes to its biological activity. The structure can be represented as follows:

HTyrGlyGlyPheLeuSerAspPheGlyGlyThrAlaGlyValGlyLeuTyrArgLeuGlyValGlyGlyGlyAlaIleAlaAlaOH\text{H}-Tyr-Gly-Gly-Phe-Leu-Ser-Asp-Phe-Gly-Gly-Thr-Ala-Gly-Val-Gly-Leu-Tyr-Arg-Leu-Gly-Val-Gly-Gly-Gly-Ala-Ile-Ala-Ala-OH

Data

The molecular weight of equine beta-endorphin is approximately 3,300 Daltons. Its structure allows it to interact effectively with opioid receptors in the body, mediating pain relief and stress responses .

Chemical Reactions Analysis

Reactions

Beta-endorphin undergoes various biochemical reactions within the body:

  1. Cleavage from POMC: The initial cleavage by prohormone convertases generates beta-endorphin from its precursor.
  2. Binding to opioid receptors: Beta-endorphin binds to mu-opioid receptors, triggering analgesic effects.
  3. Metabolism: It can be further broken down by peptidases into smaller fragments that may also exhibit biological activity.

Technical Details

The enzymatic processing involves specific enzymes like carboxypeptidase E, which trims basic residues from the C-terminal end of beta-endorphin, influencing its stability and activity .

Mechanism of Action

Beta-endorphin exerts its effects primarily through interaction with opioid receptors located throughout the central nervous system and peripheral tissues. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:

  • Inhibition of pain transmission: By reducing neuronal excitability in pain pathways.
  • Modulation of stress responses: By influencing the hypothalamic-pituitary-adrenal axis, which regulates cortisol release during stress .

Data indicate that beta-endorphin levels increase significantly during stress events in horses, facilitating a hormonal cascade that helps mitigate stress impacts .

Physical and Chemical Properties Analysis

Physical Properties

Equine beta-endorphin appears as a white powder when isolated and is soluble in water due to its peptide nature. Its stability can be affected by factors such as temperature and pH.

Chemical Properties

Beta-endorphin is characterized by:

  • Molecular Formula: C_131H_215N_39O_35S
  • pKa Values: Reflecting its acidic and basic groups, influencing solubility and interaction with receptors.

Relevant analyses show that beta-endorphin maintains biological activity across a range of physiological conditions but may degrade under extreme temperatures or prolonged storage .

Applications

Beta-endorphin has several scientific applications:

  1. Veterinary Medicine: Used to assess stress levels in horses during competitive events or transportation.
  2. Research on Pain Management: Investigated for its potential therapeutic effects in managing chronic pain conditions.
  3. Behavioral Studies: Explored for its role in equine behavior under stress and during exercise.

Studies have shown that monitoring beta-endorphin levels can provide insights into animal welfare and physiological responses to various stimuli .

Neurobiological Mechanisms of Equine Beta-Endorphin

Opioid Receptor Interactions and Analgesic Potency

Comparative Agonist Activity at Mu and Delta Opioid Receptors

Beta-endorphin is a primary endogenous agonist for mu and delta opioid receptors in equines, exhibiting distinct binding profiles and physiological effects. Its affinity for the mu receptor (Kd ≈ 1.2 nM) is approximately threefold higher than for the delta receptor (Kd ≈ 3.8 nM), positioning it as the most potent endogenous opioid in horses [1] [7]. This preferential binding translates to significant analgesic effects, with intracerebroventricular administration studies demonstrating a potency 18-33 times greater than morphine in thermal pain tests [3]. Beta-endorphin’s action at mu receptors predominantly mediates supraspinal analgesia and euphoric states, while delta receptor engagement contributes to spinal analgesia and mood modulation [1] [10]. Receptor autoradiography studies confirm dense beta-endorphin binding in key neural regions:

Table 1: Beta-Endorphin Receptor Binding in Equine Neural Tissue

Receptor TypePrimary Binding RegionsRelative Binding Density
Mu opioid receptorPeriaqueductal gray, Amygdala++++
Delta opioid receptorNucleus accumbens, Spinal cord dorsal horn+++

Notably, beta-endorphin’s analgesic efficacy is fully reversible by naloxone administration, confirming opioid receptor mediation [3] [7].

Structural Determinants of Receptor Binding Affinity

The bioactivity of equine beta-endorphin critically depends on its full-length 31-amino-acid sequence (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu), with post-translational modifications profoundly influencing receptor interactions [2] [5]. The N-terminal tyrosine residue (position 1) is indispensable for receptor activation, forming hydrogen bonds with conserved transmembrane domains of opioid receptors. A critical structural feature is the serine substitution at position 6, replacing the typical mammalian proline residue. This equine-specific modification enhances conformational flexibility in the receptor-binding core (residues 1-5), increasing mu receptor binding affinity by approximately 40% compared to human variants [7]. Additionally, the C-terminal region (positions 20-31) contributes to receptor selectivity through electrostatic interactions—the lysine-rich domain facilitates preferential engagement with delta receptors at physiological pH [5]. Enzymatic cleavage at the Leu¹⁷-Phe¹⁸ bond generates beta-endorphin₁₋₁₇, a fragment that retains mu affinity but exhibits antagonistic properties at delta receptors, demonstrating how proteolytic processing dynamically modulates opioid signaling [2].

Hypothalamic-Pituitary-Adrenal (HPA) Axis Integration

Co-Secretion Dynamics with Adrenocorticotropic Hormone During Stress Responses

Equine beta-endorphin functions as an integral component of the HPA axis stress response, co-released with adrenocorticotropic hormone from anterior pituitary corticotropes following proopiomelanocortin cleavage [1] [6]. Under acute stressors (e.g., transport, intense exercise), hypothalamic corticotropin-releasing hormone triggers simultaneous pulsatile secretion of both peptides within 5-15 minutes of stress initiation. During treadmill exercise at 60% VO₂max, plasma beta-endorphin concentrations increase 3.5-fold (basal: 12.3 ± 1.8 pmol/L; peak: 43.1 ± 5.2 pmol/L), paralleling adrenocorticotropic hormone elevations (r = 0.87, P < 0.001) [1]. Notably, beta-endorphin/adrenocorticotropic hormone molar ratios shift from 1:3 at baseline to 1:1.2 during peak stress, indicating differential regulation of proopiomelanocortin processing under activation [6].

Transport studies reveal distinct temporal dynamics: during 2-hour road transport, beta-endorphin peaks earlier (60 minutes) than cortisol (90 minutes), suggesting its role in initial stress modulation [7]. This co-secretion extends beyond the pituitary—equine immune cells synthesize beta-endorphin during inflammation, creating paracrine opioidergic effects independent of HPA activation [5]. Cerebrospinal fluid measurements confirm central nervous system penetration, with beta-endorphin concentrations increasing 2.1-fold during stress versus peripheral 3.5-fold increases, indicating compartmentalized regulation [6].

Table 2: Temporal Dynamics of HPA Axis Biomarkers During Equine Transport Stress

Time PointBeta-Endorphin (pmol/L)Adrenocorticotropic hormone (pmol/L)Cortisol (nmol/L)
Pre-transport15.2 ± 2.15.8 ± 0.9112 ± 24
60 min transport48.3 ± 6.7*18.4 ± 3.2*285 ± 41*
120 min transport52.1 ± 5.9*21.7 ± 2.8*367 ± 52*
4h post-transport22.8 ± 3.4*9.1 ± 1.6*198 ± 32*

(*P<0.01 vs pre-transport; Adapted from [7])

Negative Feedback Mechanisms in Prolonged Stress Exposure

Chronic stress exposure induces adaptive downregulation of the equine opioidergic response, primarily mediated by beta-endorphin’s negative feedback on corticotropin-releasing hormone neurons and pituitary corticotropes [1] [10]. Following 72 hours of sustained social stress, paraventricular nucleus corticotropin-releasing hormone mRNA expression decreases by 40%, coinciding with a 60% reduction in beta-endorphin responsiveness to novel stressors [1]. This desensitization involves three mechanisms:

  • Receptor Internalization: Sustained beta-endorphin exposure (>4 hours) induces mu opioid receptor phosphorylation and endocytosis in hypothalamic neurons, reducing corticotropin-releasing hormone secretory capacity [10]
  • Transcriptional Suppression: Beta-endorphin-activated glucocorticoid receptors directly bind glucocorticoid response elements in the proopiomelanocortin promoter, suppressing proopiomelanocortin transcription in a dose-dependent manner [1]
  • Enzymatic Degradation: Upregulation of enkephalinase (EC 3.4.24.11) in pituitary synaptic clefts accelerates beta-endorphin degradation during chronic stress, with enzyme activity increasing 3-fold after 7 days of repeated stress induction [10]

These adaptations create an "opioid brake" on HPA axis hyperactivity. In horses subjected to 10-day confinement stress, initial beta-endorphin elevations (Day 1: +220%) progressively decline despite persistent stress (Day 10: +35%), whereas cortisol remains elevated. Administering the opioid antagonist naloxone during this adapted state restores adrenocorticotropic hormone responses by 70%, confirming active opioidergic suppression [1] [7]. Diurnal rhythm studies further demonstrate enhanced negative feedback sensitivity in evening hours, coinciding with natural peaks in basal beta-endorphin secretion (16:00-20:00) [1]. This chronobiological modulation optimizes stress adaptation during anticipated activity periods in the equine behavioral cycle.

Properties

Product Name

beta-Endorphin, equine

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C154H248N42O44S

Molecular Weight

3423.9 g/mol

InChI

InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)

InChI Key

XWZZJSNGTXUROZ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.